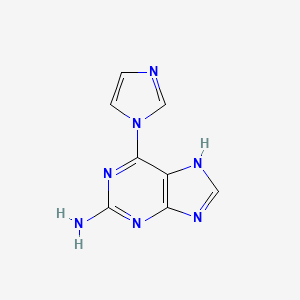

6-(1H-Imidazol-1-yl)-7H-purin-2-amine

Overview

Description

6-(1H-Imidazol-1-yl)-7H-purin-2-amine is a purine derivative featuring an imidazole ring substituted at the 6-position of the purine core and an amino group at the 2-position. Its molecular formula is C₈H₇N₇ (molecular weight: 201.19 g/mol). The compound’s structure combines the aromaticity of purine with the hydrogen-bonding capacity of the imidazole and amino groups, making it a candidate for interactions with biological targets such as enzymes or receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-Imidazol-1-yl)-7H-purin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a suitable imidazole derivative. The reaction conditions often include the use of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free conditions or the use of environmentally benign solvents, may be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(1H-Imidazol-1-yl)-7H-purin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the imidazole or purine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or purine rings .

Scientific Research Applications

Chemical Properties and Structure

This compound features both imidazole and purine rings, which contribute to its diverse reactivity and interaction capabilities. Its molecular formula is with a molecular weight of 201.19 g/mol. The presence of these functional groups allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Medicinal Chemistry

6-(1H-Imidazol-1-yl)-7H-purin-2-amine has been investigated for its potential as a therapeutic agent due to its biological activity against several diseases:

- Anticancer Activity : Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against various cancer cell lines. For instance, compounds derived from this structure showed IC50 values ranging from 1.42 to 4.56 μM against leukemia and renal carcinoma cell lines, indicating their potential as anticancer agents .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7 | K562 | 2.27 |

| 10 | HL-60 | 1.42 |

| 10 | OKP-GS | 4.56 |

These compounds induce apoptosis and cell cycle arrest at the G2/M phase, crucial for inhibiting cancer cell proliferation.

- Antiviral Activity : Certain derivatives have also shown promise against viral infections. For example, amino imidazole carbonitrile derivatives were tested against the influenza A virus, demonstrating antiviral efficacy with selective indices greater than 1.5 .

Enzyme Inhibition Studies

The compound acts as a potent inhibitor of specific protein kinases involved in cellular signaling pathways. It has been shown to inhibit platelet-derived growth factor receptors (PDGFRα and PDGFRβ), which are critical targets in cancer therapy . The following table summarizes the percentage inhibition of various compounds at different concentrations:

| Compound | % Inhibition at 0.5 µM | % Inhibition at 10 µM |

|---|---|---|

| 7 | 24 | 16 |

| 10 | 36 | 43 |

| Imatinib | 58 | 81 |

This data indicates that while some derivatives show promising inhibitory effects, they are less potent than established drugs like imatinib.

Biochemical Pathways

The compound's ability to interact with multiple biochemical pathways suggests its potential use in studying metabolic processes and disease mechanisms. Its structural similarity to nucleotides allows it to be investigated for roles in nucleotide metabolism and other enzymatic functions .

Industrial Applications

In addition to its medicinal applications, this compound is utilized in materials science for developing new catalysts and materials due to its unique chemical properties. Its ability to form stable complexes with metal ions makes it a candidate for various industrial applications.

Case Studies

Several case studies highlight the synthesis and evaluation of purine derivatives similar to this compound:

- Synthesis and Evaluation : A study synthesized a series of substituted purines and evaluated their anticancer activities against various cell lines, revealing significant IC50 values indicating effective inhibition of cancer cell growth .

- Mechanistic Insights : Molecular modeling studies provided insights into how these compounds interact with specific protein targets, enhancing understanding of their binding affinities and selectivity towards different kinases .

Mechanism of Action

The mechanism of action of 6-(1H-Imidazol-1-yl)-7H-purin-2-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The imidazole ring can coordinate with metal ions, while the purine moiety can participate in hydrogen bonding and π-π interactions. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs, their substituents, molecular data, and spectral features:

Key Comparative Insights

Substituent Position and Electronic Effects

- Imidazole Position : The target compound’s imidazole at the 6-position (vs. 2-position in CID 22958308) alters electronic distribution. The 6-substituent may influence base-pairing or receptor-binding interactions due to proximity to the purine’s N-7 and N-9 positions, critical in nucleotide analog activity .

- Amino Group Position: The 2-amino group in the target compound contrasts with 6-amino derivatives (e.g., 2-propyl-7H-purin-6-amine).

Functional Group Impact

- Halogen vs. Heterocyclic Substituents : The chloro and oxazolylmethyl groups in compound 9 () increase steric bulk and lipophilicity compared to the imidazole in the target compound. This may affect membrane permeability or metabolic stability .

- Sulfur-Containing Groups : 6-(Methylsulfanyl)-7H-purin-2-amine introduces a thioether group, which is more hydrophobic than imidazole. Such substitutions are common in prodrugs (e.g., 6-mercaptopurine) but may reduce aqueous solubility .

Biological Activity

6-(1H-Imidazol-1-yl)-7H-purin-2-amine, commonly referred to as an imidazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.

Structural Characteristics

The compound's structure consists of a purine base with an imidazole ring, which contributes to its pharmacological properties. The presence of the imidazole moiety is critical for its interaction with biological targets, particularly in anticancer and antimicrobial activities.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines by interfering with tubulin polymerization.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-15 | 0.08 - 0.20 | Tubulin polymerization inhibition |

| HeLa | 0.10 - 0.20 | Induction of apoptosis |

| MDA-MB-468 | 0.10 - 0.20 | Cell cycle arrest in G2/M phase |

The compound has been shown to outperform traditional chemotherapeutics like colchicine in inhibiting tubulin polymerization, making it a promising candidate for further development in cancer therapy .

2. Antimicrobial Activity

The imidazole derivatives are well-known for their broad-spectrum antimicrobial properties. Studies have demonstrated that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

3. Anti-inflammatory Properties

Imidazole derivatives have also been implicated in anti-inflammatory activities. Research suggests that compounds similar to this compound can inhibit pro-inflammatory cytokine production, thereby reducing inflammation in various models.

Case Study 1: Cancer Cell Line Evaluation

A study evaluating the effects of imidazole derivatives on breast cancer cells (MDA-MB-231) found that treatment with this compound resulted in significant apoptosis induction and cell cycle arrest at G2/M phase. The study utilized flow cytometry and caspase activity assays to confirm these findings .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of the compound was tested against multi-drug resistant strains of bacteria. The results showed that it effectively inhibited the growth of these pathogens at lower concentrations compared to conventional antibiotics, suggesting its potential as a new therapeutic agent .

Mechanistic Insights

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Tubulin Interaction : The compound binds to tubulin, disrupting microtubule dynamics essential for cell division.

- Cytokine Modulation : It influences signaling pathways involved in inflammation and immune response.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(1H-Imidazol-1-yl)-7H-purin-2-amine, and how can purity be validated?

- Methodology :

-

Synthesis : Use nucleophilic substitution or coupling reactions. For example, introduce the imidazole group via a halogenated purine intermediate (e.g., 6-chloro-7H-purin-2-amine) reacting with 1H-imidazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Similar approaches are described for structurally related compounds like 5-(1H-Indazol-6-yl)pyrimidin-2-amine .

-

Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol/water mixtures.

-

Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS for purity assessment. Compare spectroscopic data (¹H/¹³C NMR, IR) with reference standards or computational predictions (e.g., NIST Chemistry WebBook for analogous purines) .

Key Reagents/Conditions References 1H-Imidazole, K₂CO₃, DMF, 80–100°C Silica gel chromatography LC-MS (ESI) for molecular validation

Q. How can computational methods predict the electronic properties of this compound?

- Methodology :

- Perform density functional theory (DFT) calculations using hybrid functionals (e.g., B3LYP) with exact exchange terms to model thermochemical properties, such as ionization potentials or electron affinity .

- Use software like Gaussian or ORCA to optimize geometry and calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Compare results with experimental UV-Vis spectra or cyclic voltammetry data.

Advanced Research Questions

Q. What strategies resolve contradictions in reported IC₅₀ values for this compound across studies?

- Methodology :

- Standardization : Use consistent assay conditions (e.g., cell lines, incubation time, and ATP concentrations). For enzyme inhibition studies (e.g., kinase assays), validate using recombinant proteins and control inhibitors (e.g., staurosporine for kinases) .

- Data Normalization : Normalize activity to internal controls (e.g., % inhibition relative to DMSO-treated samples) and report mean ± SEM from ≥3 independent experiments.

- Cross-validation : Compare results with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. How does this compound interact with nicotinic acetylcholine receptors (nAChRs)?

- Methodology :

- In Vitro Assays : Use FLIPR-based calcium flux assays in HEK-293 cells expressing human α7 nAChR. Reference partial agonists like BMS-933043 (a structurally related compound with 6-(1H-imidazol-1-yl)-4-pyrimidinyl moiety) to establish potency and selectivity .

- Binding Studies : Perform competitive radioligand displacement assays using [³H]-MLA (methyllycaconitine) for α7 nAChR. Calculate Ki values via Cheng-Prusoff equation.

- Structural Modeling : Dock the compound into α7 nAChR crystal structures (PDB: 7KOX) using AutoDock Vina. Analyze key interactions (e.g., hydrogen bonds with Gln117, π-π stacking with Trp147) .

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound?

- Methodology :

- Crystallization : Screen conditions using vapor diffusion (e.g., PEG 3350, pH 7–8 buffers). Optimize with additives (e.g., 1% DMSO) to enhance crystal quality.

- Data Collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution data. Process with SHELX (SHELXD for phasing, SHELXL for refinement) .

- Validation : Check R-factors (<0.05 for Rfree) and electron density maps (e.g., omit maps for ligand confirmation) .

Q. Methodological Tables

Table 1. Comparative IC₅₀ Values for Related Purine Derivatives

| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |

|---|---|---|---|---|

| Lomeguatrib (MGMT inhibitor) | MGMT | 5–9 | Recombinant ATase | |

| BMS-933043 | α7 nAChR | 10–50 | FLIPR Ca²⁺ flux | |

| NU6300 (CDK2 inhibitor) | CDK2 | 2–10 | Kinase activity |

Table 2. Key Spectral Data for Purine Derivatives

| Compound | ¹H NMR (DMSO-d₆) δ (ppm) | MS (ESI) [M+H]⁺ | Reference |

|---|---|---|---|

| 5-(1H-Indazol-6-yl)pyrimidin-2-amine | 8.13 (s, 1H), 7.86 (d, J=8.4 Hz, 1H) | 212.0 | |

| 2-Aminopurine | 8.12 (s, 1H), 6.05 (s, 2H) | 136.1 |

Properties

IUPAC Name |

6-imidazol-1-yl-7H-purin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N7/c9-8-13-6-5(11-3-12-6)7(14-8)15-2-1-10-4-15/h1-4H,(H3,9,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURMPKHWPJZXGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=NC(=NC3=C2NC=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.